

5-(Hydrazino)pyrimidine: Technical Monograph & Synthetic Guide

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Compound of Interest

Compound Name: 5-(Hydrazino)pyrimidine

CAS No.: 1262021-60-2

Cat. No.: B1396123

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Abstract **5-(Hydrazino)pyrimidine** (CAS 1262021-60-2) represents a critical, yet synthetically challenging, heterocyclic building block. Unlike its 2- and 4-substituted isomers, the 5-position of the pyrimidine ring is electronically distinct—behaving more like a deactivated benzenoid system than an electron-deficient azine. This guide provides a rigorous analysis of the physicochemical profile, palladium-catalyzed synthetic routes, and downstream utility of 5-hydrazinopyrimidine in the construction of fused heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The electronic architecture of **5-(hydrazino)pyrimidine** is defined by the meta-relationship of the hydrazine substituent to the ring nitrogens. This results in significantly reduced electrophilicity at the C5 carbon compared to C2 or C4, making nucleophilic aromatic substitution (

) non-viable under standard conditions.

Table 1: Chemical Identity & Properties

Parameter	Specification
IUPAC Name	5-Hydrazinylpyrimidine
Common Name	5-Hydrazinopyrimidine
CAS Number	1262021-60-2
Molecular Formula	
Molecular Weight	110.12 g/mol
SMILES	<chem>C1=C(C=NC=N1)NN</chem>
InChI Key	UDRZDBRVMIZOAS-UHFFFAOYSA-N
Predicted pKa	~3.5 (Hydrazine), ~1.8 (Pyrimidine N)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in

Synthetic Methodology

The "C5 Problem" in Pyrimidine Chemistry

Direct nucleophilic displacement of 5-halopyrimidines with hydrazine is kinetically inhibited due to the lack of resonance stabilization for the Meisenheimer intermediate at the 5-position. Consequently, synthesis must rely on Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) or Diazotization-Reduction sequences.

Method A: Pd-Catalyzed Cross-Coupling (Recommended)

This protocol utilizes a palladium source and a bulky phosphine ligand to facilitate the C-N bond formation between 5-bromopyrimidine and hydrazine hydrate.

Reagents & Materials

- Substrate: 5-Bromopyrimidine (1.0 equiv)
- Nucleophile: Hydrazine hydrate (5.0 equiv) – Excess prevents bis-arylation.
- Catalyst:
(2 mol%) or
- Ligand: Xantphos or BrettPhos (4 mol%)
- Base:
(1.5 equiv)
- Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol

- Inert Setup: Charge a dried Schlenk flask with 5-bromopyrimidine, , Xantphos, and under an argon atmosphere.
- Solvation: Add degassed 1,4-dioxane. Stir at room temperature for 5 minutes to pre-complex the catalyst.
- Nucleophile Addition: Add hydrazine hydrate dropwise via syringe.
- Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target mass:).
- Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with MeOH.
- Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Et₂O or purify via flash column chromatography (

, 90:9:1) if high purity is required.

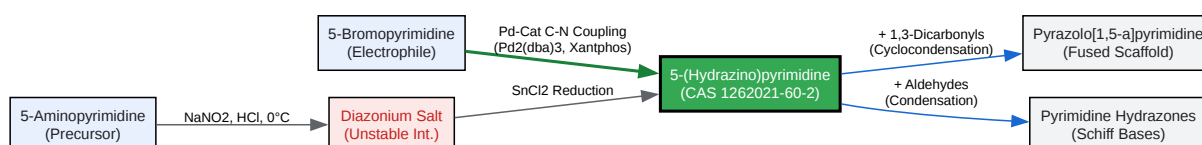
Method B: Diazotization-Reduction (Classical)

Used when metal catalysis is cost-prohibitive or to avoid heavy metal impurities in early-stage synthesis.

- Precursor: Start with 5-aminopyrimidine.
- Diazotization: Treat with NaNO_2 and HCl in concentrated HCl at 0°C to form the diazonium salt.
- Reduction: Add SnCl_2 (stannous chloride) in concentrated HCl at 0°C . Stir for 2 hours.
- Neutralization: Carefully neutralize with NaOH to precipitate the free base hydrazine.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for synthesizing 5-hydrazinopyrimidine and its subsequent application in scaffold construction.



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Figure 1: Synthetic pathways to **5-(hydrazino)pyrimidine** and its utility as a divergent intermediate.

Applications in Drug Discovery[2][4][6]

5-Hydrazinopyrimidine serves as a "linchpin" intermediate for constructing fused nitrogen-rich heterocycles.

A. Pyrazolo[1,5-a]pyrimidines

The primary application is the synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitors (e.g., CDK, EGFR inhibitors).

- Mechanism: Condensation with 1,3-diketones (e.g., acetylacetone) or -keto esters.

- Regioselectivity: The hydrazine

attacks the more electrophilic carbonyl first, followed by cyclization onto the pyrimidine nitrogen (though C5 substitution makes ring closure onto the ring nitrogen geometrically distinct from 2-hydrazino analogs).

B. Hydrazone Linkers

Reaction with aromatic aldehydes yields hydrazones, which are widely screened for:

- Antitubercular activity (InhA inhibition).[1]
- Anticancer activity (via iron chelation or tubulin polymerization inhibition).

Safety & Handling Protocol

- Hydrazine Hazard: Hydrazine hydrate is a known carcinogen, highly toxic, and unstable. All reactions must be performed in a fume hood.
 - Neutralization: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
- Palladium Residues: For pharmaceutical applications, Pd scavengers (e.g., SiliaMetS®) must be used to reduce metal content to <10 ppm.

- Storage: Store 5-hydrazinopyrimidine under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation to the azo compound.

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